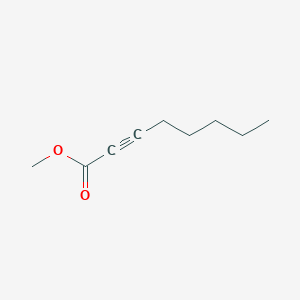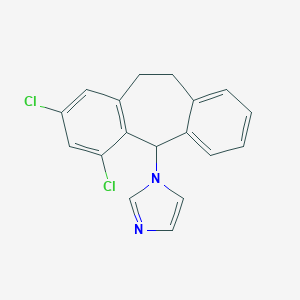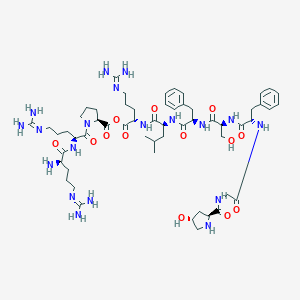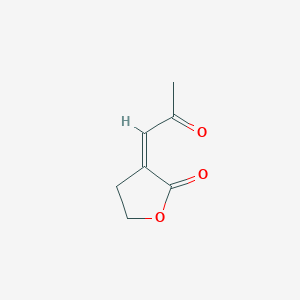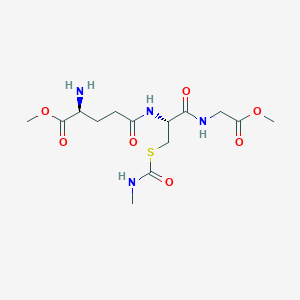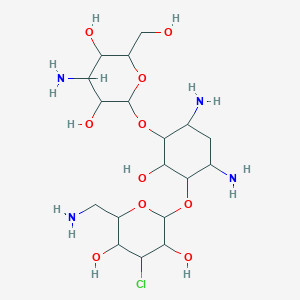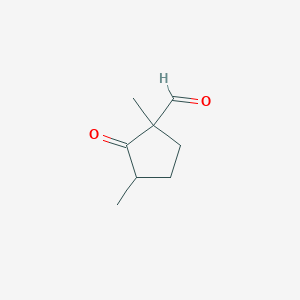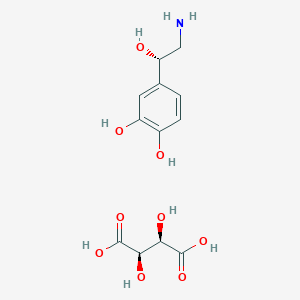
d-Noradrenaline bitartrate
概要
説明
d-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a drug that functions as a vasoconstrictor and is used to treat life-threatening low blood pressure, primarily in emergency settings such as intensive care units. It is the bitartrate salt form of the naturally occurring neurotransmitter noradrenaline.
Synthesis Analysis
The synthesis of noradrenaline can be traced back to its precursors in the body. One such precursor is the amino acid L-3: 4-dihydroxyphenylalanine (L-DOPA), which undergoes decarboxylation catalyzed by the enzyme dopa decarboxylase to form noradrenaline . The study of the decarboxylation of noradrenaline carboxylic acid, a compound structurally similar to noradrenaline, provides insights into the synthesis pathway of noradrenaline and its derivatives .
Molecular Structure Analysis
The molecular structure of noradrenaline bitartrate is characterized by the presence of a catechol group and an amine group, which are essential for its biological activity. The bitartrate component is a salt form that aids in the stabilization and solubility of the drug. The stereochemical configuration of noradrenaline and its derivatives is crucial for their interaction with biological enzymes and receptors .
Chemical Reactions Analysis
The stability of noradrenaline bitartrate in solution is affected by factors such as ionic strength, polarity of the medium, and the presence of hydronium ions. The racemization of L-noradrenaline bitartrate, which involves the conversion of the drug into its less active form, is catalyzed by hydronium ions and is influenced by the dielectric constant of the solvent and the presence of electrolytes .
Physical and Chemical Properties Analysis
Noradrenaline bitartrate is stable under certain conditions, as demonstrated by a study that evaluated its physicochemical stability in concentrated solutions stored in polypropylene syringes at 5°C ± 3°C for 30 days. The study found no significant changes in concentration, pH, color, turbidity, or precipitation, indicating that the drug is physically and chemically stable for at least 30 days under these conditions . This stability is crucial for its use in medical settings, where it can be prepared in advance and stored for emergency use .
科学的研究の応用
Stability in Medical Applications : d-Noradrenaline bitartrate has been studied for its physicochemical stability in concentrated solutions used in intensive care units. A study found that solutions of noradrenaline bitartrate were physically and chemically stable for at least 30 days when stored in specific conditions, which is crucial for its use in clinical settings (Lardinois et al., 2018).
Cortical Excitability and Noradrenergic Effects : Research has shown that noradrenaline plays a significant role in the modulation of cortical excitability. The acute and chronic effects of noradrenaline reuptake inhibitors on cortical excitability were demonstrated, indicating its potential implications in neuropsychiatric diseases (Kuo et al., 2017).
Impact on Chronic Pain : A study indicated that chronic pain induces brainstem noradrenergic activation, enhancing pain facilitation. This suggests that drugs inhibiting noradrenaline reuptake might have complex effects on pain modulation (Martins et al., 2015).
Neuromodulation and Cognition : The noradrenaline system has been linked to various cognitive functions, including attention, working memory, and response inhibition. Noradrenergic manipulations are thought to have therapeutic potential for disorders like depression and ADHD (Chamberlain & Robbins, 2013).
Emotional Memory and Stress : Noradrenaline is a key player in emotional memory processing. Increased noradrenaline levels enhance memory performance, and its interaction with other stress hormones like cortisol is crucial for understanding disorders like PTSD (van Stegeren, 2008).
作用機序
Target of Action
(S)-(+)-Norepinephrine L-bitartrate, also known as (+)-Noradrenaline bitartrate or d-Noradrenaline bitartrate, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining homeostasis in the body .
Mode of Action
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . This means it can increase the force of heart contractions and dilate the blood vessels in the heart, respectively.
Biochemical Pathways
Norepinephrine is a key player in the fight-or-flight response , a physiological reaction that occurs in response to a perceived harmful event, attack, or threat to survival . It is secreted by the adrenal medulla and is a widespread central and autonomic neurotransmitter . Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .
Result of Action
The action of norepinephrine results in a variety of physiological effects. It is mainly used to treat patients in vasodilatory shock states such as septic shock and neurogenic shock and has shown a survival benefit over dopamine . It is also used as a vasopressor medication for patients with critical hypotension .
Safety and Hazards
特性
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPNNLQNNJQYFA-HQWYAZORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212982 | |
| Record name | d-Noradrenaline bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
d-Noradrenaline bitartrate | |
CAS RN |
636-88-4 | |
| Record name | 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Noradrenaline bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Noradrenaline bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does d-Noradrenaline Bitartrate interact with the body to produce its effects?
A1: d-Noradrenaline Bitartrate, often referred to as noradrenaline or norepinephrine, primarily acts as an agonist at adrenergic receptors. These receptors are found throughout the body, including in the heart, blood vessels, and brain. By binding to these receptors, noradrenaline triggers a cascade of intracellular signaling events, ultimately leading to a variety of physiological responses. [, , , , , , , , , , , ]
Q2: Does noradrenaline affect thermoregulation?
A2: Yes, research indicates that injecting noradrenaline into the spinal subarachnoid space of rats can influence their thermoregulation. []
Q3: How does noradrenaline interact with other neurotransmitters in the brain?
A3: Research suggests that noradrenaline interacts with other neurotransmitters in the brain, including serotonin (5-HT) and acetylcholine. In the rat anococcygeus muscle, histamine's inhibitory effect was more pronounced when 5-HT was used as the agonist compared to noradrenaline. []
Q4: Does the pH of the noradrenaline solution affect its potency?
A4: While the pH of the noradrenaline solution does not seem to affect the direction of neuronal responses, research suggests it might influence the potency of noradrenaline when applied microelectrophoretically. Studies measuring the release of radiolabeled noradrenaline from micropipettes showed differences in release rates and transport numbers depending on the pH of the solution. []
Q5: What is the molecular formula and weight of d-Noradrenaline Bitartrate?
A5: The molecular formula of d-Noradrenaline Bitartrate is C8H11NO3 ⋅ C4H6O6. Its molecular weight is 319.27 g/mol.
Q6: Is there any spectroscopic data available for d-Noradrenaline Bitartrate?
A6: Spectroscopic data for d-Noradrenaline Bitartrate can be found in various chemical databases and publications. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize its structure.
Q7: What is known about the stability of d-Noradrenaline Bitartrate in physiological solutions?
A7: d-Noradrenaline Bitartrate is known to be susceptible to oxidation in physiological saline solutions, particularly at physiological pH (7.4) and at 37°C under oxygenated conditions. [] Stabilizing agents like EDTA or ascorbic acid are often added to the solutions to prevent degradation during experiments. []
Q8: Can concentrated solutions of noradrenaline bitartrate be stored for extended periods?
A9: Yes, research indicates that concentrated solutions of noradrenaline bitartrate (0.240 mg/mL) in 0.9% sodium chloride remain physically and chemically stable for at least 30 days when stored in polypropylene syringes at 5°C ± 3°C. This finding suggests the feasibility of preparing these solutions in advance by a centralized intravenous additive service. []
Q9: How does the body handle noradrenaline after administration?
A9: Noradrenaline, when administered intravenously, is rapidly cleared from the circulation. It undergoes uptake into sympathetic nerve endings and metabolism by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). The metabolites are then excreted in the urine.
Q10: What are the typical effects of d-Noradrenaline Bitartrate on blood pressure?
A11: d-Noradrenaline Bitartrate consistently increases blood pressure due to its vasoconstrictive effects. This effect is mediated through its action on alpha-adrenergic receptors located on blood vessels. [, , , , ]
Q11: Can the blood pressure response to noradrenaline be affected by other drugs?
A12: Yes, the research demonstrates that pre-treatment with drugs like reserpine and ephedrine can significantly modify the blood pressure response to noradrenaline in animal models. []
Q12: What is the role of the endothelium in the vasodilatory effects of substances like puerarin?
A14: Studies investigating the vasodilatory effects of puerarin, a compound found in the Chinese herb Pueraria lobata, on rat thoracic aortas found that the endothelium might not play a significant role. Removing the endothelium did not affect puerarin's ability to relax aortic rings precontracted with noradrenaline. This suggests that puerarin's vasodilatory mechanism is endothelium-independent. []
Q13: Are there any differences in the vascular responses to noradrenaline between species?
A15: Yes, comparative studies on the mesenteric arterial beds of ducklings and chickens revealed significant differences in their responses to noradrenaline. Ducklings exhibited a much stronger vasoconstriction when exposed to noradrenaline, suggesting a possible adaptation for oxygen conservation during diving. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



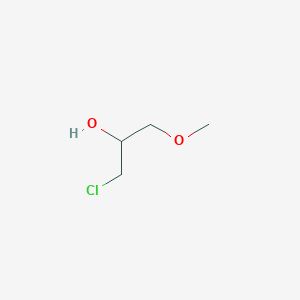
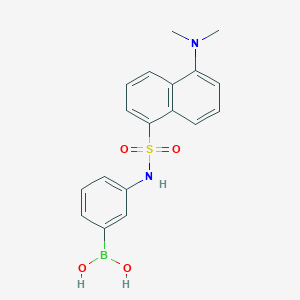
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
